molecular formula C13H16N2O3 B184133 2-(4-Methylpiperazine-1-carbonyl)benzoic acid CAS No. 20320-46-1

2-(4-Methylpiperazine-1-carbonyl)benzoic acid

Cat. No.: B184133
CAS No.: 20320-46-1
M. Wt: 248.28 g/mol
InChI Key: ZAFOSGZICIJIGO-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

It is known to belong to the class of organic compounds known as piperazine carboxylic acids , which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Preparation Methods

The synthesis of 2-(4-Methylpiperazine-1-carbonyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a benzoic acid derivative under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(4-Methylpiperazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)benzoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

2-(4-Methylpiperazine-1-carbonyl)benzoic acid can be compared with other similar compounds, such as:

  • 4-(Piperazine-1-carbonyl)-benzoic acid
  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
  • 3-(4-Methylpiperazin-1-yl)propanoic acid These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Biological Activity

2-(4-Methylpiperazine-1-carbonyl)benzoic acid, also known as Verapamil Carboxylic Acid (VCA), is a synthetic compound characterized by its unique structure that combines a benzoic acid moiety with a piperazine-derived carbonyl group. Its molecular formula is C13H17N3O3, with a molecular weight of 263.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of this compound includes several functional groups that are crucial for its biological interactions:

  • Benzoic Acid Moiety: Provides acidity and potential for hydrogen bonding.
  • Piperazine Group: Enhances solubility and interaction with biological targets.

Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of amino and piperazine groups allows the compound to engage in hydrogen bonding and other interactions with biomolecules, potentially influencing various biochemical pathways.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Interaction: It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity: Preliminary studies suggest possible antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

Several studies have explored the pharmacological potential of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including oxidation and acylation processes. Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
This compoundBenzoic acid derivativePotential enzyme inhibition
VerapamilCalcium channel blockerAntihypertensive effects
Other piperazine derivativesVariousDiverse pharmacological activities

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOSGZICIJIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306298
Record name 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
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Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-46-1
Record name 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid
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Record name NSC 175229
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Record name 20320-46-1
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Record name 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
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Record name 2-(4-methylpiperazine-1-carbonyl)benzoic acid
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